molecular formula C9H10N2O5S2 B2951345 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034464-98-5

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2951345
CAS No.: 2034464-98-5
M. Wt: 290.31
InChI Key: DMDGWWSOIJAITM-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group. The sulfonamide nitrogen is further linked via an ethyl chain to a 2,4-dioxooxazolidin-3-yl moiety. This structural motif combines the sulfonamide’s versatility in drug design with the oxazolidinone ring, a heterocycle known for its bioactivity in antimicrobial and enzyme-inhibitory contexts.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S2/c12-7-6-16-9(13)11(7)4-3-10-18(14,15)8-2-1-5-17-8/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDGWWSOIJAITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with an appropriate oxazolidinone derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial folic acid synthesis, thus inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogues with Oxazolidinone Moieties

  • Compound from : A structurally related compound features a 2-oxooxazolidine ring substituted with trifluoromethyl and cyclohexenyl groups.
  • N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide (): This analog replaces the oxazolidinone with a quinazolinone ring. The fluorine atom at position 6 increases metabolic stability, and the quinazolinone’s planar structure may enhance π-π stacking interactions in enzyme binding pockets .

Sulfonamide-Based Gamma-Secretase Inhibitors

  • Compound 18 (): This sulfonamide inhibitor of gamma-secretase incorporates a methanobenzoannulenyl group instead of oxazolidinone. The annulene’s rigid bicyclic structure likely improves binding affinity to hydrophobic enzyme pockets, but the absence of the oxazolidinone’s hydrogen-bonding capacity may reduce interactions with polar residues .

Thiophene Sulfonamides with Urea and Benzothiazole Groups

  • FWJ-D5 (): A 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivative acts as a selective Mcl-1 inhibitor. The urea group introduces additional hydrogen-bond donors/acceptors, which may enhance binding to apoptotic proteins compared to the oxazolidinone’s carbonyl groups .
  • Compound 96 (): This benzo[b]thiophene sulfonamide derivative includes a benzothiazole-thiophene scaffold. The benzothiazole’s electron-withdrawing properties and aromaticity could modulate electronic interactions in biological targets, differing from the oxazolidinone’s electron-rich carbonyl groups .

Heterocyclic Sulfonamides with Thiazolone and Triazole Substituents

  • N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide (): The thiazolone ring provides a tautomeric system capable of forming hydrogen bonds, similar to the oxazolidinone. However, the phenyl-thiazolone substitution may alter steric and electronic profiles .
  • The fluorine atom improves metabolic stability .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound FWJ-D5 () Compound 18 () N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl] ()
Molecular Weight ~350–400 (estimated) 454.5 Not reported 353.4
Key Functional Groups Oxazolidinone, sulfonamide Urea, sulfonamide Methanobenzoannulenyl Quinazolinone, sulfonamide
Hydrogen Bond Capacity 2 donors, 3 acceptors 3 donors, 4 acceptors 1 donor, 2 acceptors 2 donors, 4 acceptors
Lipophilicity (cLogP) Moderate (estimated) High (due to phenyl) High (annulene) Moderate (fluorine)

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological activity, and implications based on various studies and research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a sulfonamide group and an oxazolidinone moiety. The synthesis typically involves the reaction of thiophene derivatives with sulfonamides and oxazolidinones, which can be achieved through various synthetic pathways that ensure the stability and bioactivity of the final product.

Biological Activity

1. Anticancer Activity
Several studies have evaluated the anticancer properties of thiophene-based sulfonamides. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and inhibition of specific signaling pathways related to cancer cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Similar Thiophene DerivativeHeLa29
Other Thiophene CompoundsVariousVaries

2. Antimicrobial Activity
Research has indicated that thiophene sulfonamides possess antimicrobial properties. They are effective against a range of bacteria, including E. coli and Staphylococcus aureus. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

3. Cardiovascular Effects
Some studies suggest that sulfonamide derivatives can influence cardiovascular health by modulating perfusion pressure and coronary resistance. For instance, a related compound demonstrated a decrease in perfusion pressure in isolated rat heart models, indicating potential applications in treating conditions like hypertension .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of the compound and tested their efficacy against various cancer cell lines. The results showed that modifications to the oxazolidinone structure enhanced cytotoxicity significantly, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against clinical isolates of resistant bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity, potentially providing a new avenue for antibiotic development amidst rising resistance .

Research Findings

Research findings consistently highlight the importance of structural features in determining biological activity. For example, the presence of electron-withdrawing groups on the thiophene ring appears to enhance activity against specific targets.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
CardiovascularModulation of perfusion pressure

Q & A

Basic: What are the common synthetic routes for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-sulfonamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis of thiophene-sulfonamide derivatives typically involves multi-step protocols. A representative approach includes:

  • Sulfonamide Formation: Reacting thiophene-2-sulfonyl chloride with an amine-containing intermediate (e.g., 2-(2,4-dioxooxazolidin-3-yl)ethylamine) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF .
  • Cyclization: For oxazolidinone moieties, cyclization of urethane intermediates using carbodiimides or carbonyl diimidazole (CDI) under reflux conditions .
  • Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the product.
    Key Factors Affecting Yield:
  • Strict anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
  • Temperature control during cyclization (e.g., reflux in triethyl orthoformate at 150°C for 3–4 hours) .
  • Stoichiometric ratios of reactants to minimize side products.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies protons in the thiophene ring (δ 6.8–7.6 ppm), sulfonamide NH (δ 7.4–7.6 ppm), and oxazolidinone carbonyl groups (indirectly via splitting patterns) .
    • ¹³C NMR: Confirms carbonyl carbons (δ 165–175 ppm for oxazolidinone and sulfonamide groups) .
  • X-ray Crystallography: Resolves intramolecular hydrogen bonds (e.g., N–H⋯O between oxazolidinone and sulfonamide groups) and disorder in crystal lattices (e.g., split occupancies for oxygen atoms, as seen in related sulfonamides) .

Advanced: How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the oxazolidinone nitrogen or sulfonamide moiety to improve hydrophilicity .
  • Nanoparticle Encapsulation: Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability, as demonstrated for similar sulfonamide-based therapeutics .

Advanced: What strategies address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use isogenic cell lines to control for genetic variability in target expression (e.g., Mcl-1 or Bcl-2 levels in apoptosis assays) .
    • Normalize activity data to a reference inhibitor (e.g., ABT-737 for Bcl-2 family proteins) to account for batch-to-batch variability .
  • Structural Validation: Confirm batch purity via HPLC-MS and correlate activity with crystallographic data to rule out conformational isomers or impurities .

Advanced: How does modifying the thiophene ring or oxazolidinone moiety affect bioactivity and selectivity?

Methodological Answer:

  • Thiophene Substitutions:
    • Electron-withdrawing groups (e.g., chloro at C5) enhance binding to hydrophobic pockets in target proteins (e.g., Bcl-2), as shown in SAR studies of related inhibitors .
    • Replacing thiophene with benzene reduces activity by ~10-fold, indicating the sulfur atom’s role in π-stacking interactions .
  • Oxazolidinone Modifications:
    • Methyl groups at C3 improve metabolic stability by sterically hindering cytochrome P450 oxidation .
    • Substituting the dioxo group with thione decreases potency, likely due to loss of hydrogen-bonding capacity .

Advanced: What are the challenges in resolving crystallographic disorder for this compound, and how can they be mitigated?

Methodological Answer:

  • Disorder in Crystal Lattices:
    • Observed in sulfonamide oxygen atoms (e.g., O4 disorder with 0.58:0.42 occupancy in related structures) due to rotational flexibility .
  • Mitigation Strategies:
    • Collect high-resolution data (<1.0 Å) using synchrotron radiation to improve electron density maps.
    • Apply restrained refinement protocols (e.g., SHELXL) to model split conformers accurately .
    • Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

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